![molecular formula C8H7NS B172997 Benzo[b]thiophen-3-amine CAS No. 17402-82-3](/img/structure/B172997.png)
Benzo[b]thiophen-3-amine
Overview
Description
Benzo[b]thiophen-3-amine is a chemical compound with the molecular formula C8H7NS . It is used in organic chemical synthesis . The compound is also known as 1-benzothien-3-ylamine hydrochloride .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A series of benzo[b]thiophen-3-ols were synthesized and investigated as potential human monoamine oxidase inhibitors .Molecular Structure Analysis
The molecular structure of benzo[b]thiophen-3-amine involves a unique hybrid skeleton, making it an important core component for the construction of benzo[b]thiophene fused heterocycles . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis
Benzo[b]thiophen-3-amine participates in various chemical reactions. For instance, it is involved in the synthesis of heteroaryl chalcones, which have long conjugated π systems . The delocalization of electronic charge leads to high mobility of the electron density .Physical And Chemical Properties Analysis
Benzo[b]thiophen-3-amine has a molecular weight of 149.21300 and a density of 1.294g/cm3 . It has a boiling point of 313.1ºC at 760 mmHg .Scientific Research Applications
Monoamine Oxidase (MAO) Inhibition
- Research Findings :
Materials Science
Mechanism of Action
Target of Action
Benzo[b]thiophen-3-amine primarily targets human monoamine oxidase (hMAO) . Monoamine oxidases are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . The two human isoforms, hMAO-A and hMAO-B, share similar affinity for dopamine, epinephrine, norepinephrine, and tyramine .
Mode of Action
Benzo[b]thiophen-3-amine interacts with its targets, the hMAOs, by inhibiting their activity . This inhibition is achieved through potential binding site interactions suitable for MAO inhibition activity . The compound has shown high selectivity for the MAO-B isoform .
Biochemical Pathways
The inhibition of hMAO by Benzo[b]thiophen-3-amine affects the biochemical pathways involving the degradation of amines . This results in the modulation of monoamine levels, thus participating in the complex system that controls the physiological and functional concentrations of these neurotransmitters .
Result of Action
The inhibition of hMAO by Benzo[b]thiophen-3-amine leads to changes in the levels of monoamines . This can have various molecular and cellular effects, depending on the specific monoamine whose levels are altered. For instance, changes in dopamine levels can affect mood and motor control, while alterations in serotonin levels can influence mood, appetite, and sleep.
properties
IUPAC Name |
1-benzothiophen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458250 | |
Record name | Benzo[b]thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-3-amine | |
CAS RN |
17402-82-3 | |
Record name | Benzo[b]thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route to produce 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines?
A1: A primary method for synthesizing 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines involves a Lithium diisopropylamide (LDA)-mediated cyclization of 2-{[(Alkyl(or Aryl)sulfanil)methyl]sulfanil}benzonitriles. [] This method allows for the incorporation of diverse alkyl or aryl substituents on the sulfur atom, expanding the possibilities for exploring the structure-activity relationship of these compounds.
Q2: Can the Gewald reaction be modified to synthesize benzo[b]thiophen-3-amine derivatives?
A2: Yes, the Gewald reaction, typically employed for synthesizing substituted 2-aminothiophenes, can be adapted to create 3-amino-2-substituted benzo[b]thiophenes. [] This modification involves reacting thiosalicylonitrile with various electrophiles, followed by a cyclization step. For example, reacting thiosalicylonitrile with 1-chloromethylbenzotriazole, followed by treatment with LDA, yields 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo[b]thiophen-3-amine. []
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